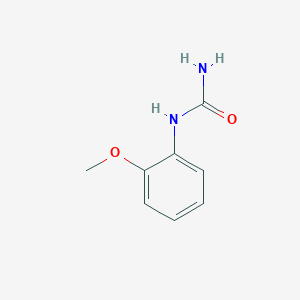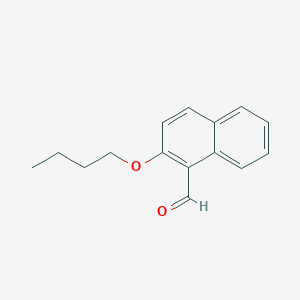
2-Butoxy-1-naphthaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Butoxy-1-naphthaldehyde and related compounds often involves multi-step chemical processes, including the functionalization of naphthol precursors through etherification and subsequent reactions such as the Vilsmeier-Haack reaction. For instance, organo-selenium induced radical ring-opening intramolecular cyclization has been used to synthesize naphthaldehyde derivatives, highlighting the role of selenium reagents in the synthesis process (Miao & Huang, 2009).
Molecular Structure Analysis
The molecular structure of 2-Butoxy-1-naphthaldehyde is characterized by the presence of a naphthalene ring system with an aldehyde functional group at the 1-position and a butoxy group at the 2-position. This structure has been explored for its ability to form Schiff bases and complexes with metals, demonstrating the compound's versatility in coordination chemistry (Friščić, Kaitner, & Meštrović, 1998).
Chemical Reactions and Properties
2-Butoxy-1-naphthaldehyde participates in various chemical reactions, including condensation, cyclization, and complexation. These reactions are fundamental in synthesizing sensors and other functional materials. The compound's chemical reactivity is significantly influenced by its aldehyde and butoxy functional groups, which can interact with other molecules to form a wide range of chemical structures (Das & Goswami, 2017).
Applications De Recherche Scientifique
Fluorescent Chemosensors and Molecular Recognition : 2-Hydroxy-1-naphthaldehyde is utilized as a fluorescent backbone for synthesizing various fluorescent chemosensors. These sensors are capable of detecting a wide range of cations and anions due to their hydrogen bond donor and acceptor sites. This makes them useful in applications ranging from environmental monitoring to biological assays (Das & Goswami, 2017).
Detection of Hydrogen Peroxide and Peroxide in Polyethylene Glycols (PEGs) : 2-Hydroxy-1-naphthaldehyde thiosemicarbazon (HNT) has been synthesized and used as a substrate for horseradish peroxidase in spectrofluorimetric determination of hydrogen peroxide. This application is significant in chemical analysis and quality control in various industries (Tang & Wang, 2003).
Three-Dimensional Optical Storage Devices : The photorearrangement of 1-nitro-2-naphthaldehyde to nitroso acid has been studied, leading to its use in two-photon three-dimensional optical storage devices. This application is crucial in the field of data storage and retrieval (Dvornikov et al., 1998).
Excited-State Intramolecular Proton Transfer (ESIPT) in Sensors : The ESIPT fluorescence mechanism in solvated 2-hydroxy-1-naphthaldehyde carbohydrazone is investigated for developing new-type sensors, nonlinear optical materials, and biochemical probes (Huang et al., 2022).
Recognition of Aluminum Ions : 2-Hydroxy-1-naphthaldehyde derivatives are used as fluorescent chemosensors for specific recognition of aluminum ions. This is important for environmental monitoring and biological systems due to aluminum's environmental and health impacts (David et al., 2021).
Orientations Futures
The vast applications of 2-hydroxy-1-naphthaldehyde-derived systems in sensors originate from their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . This research can give meaningful insight into the two kinds of fluorescence spectroscopy in the HNISC system found by experimental measurement and be potential guidance to the application of 2-hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .
Propriétés
IUPAC Name |
2-butoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-2-3-10-17-15-9-8-12-6-4-5-7-13(12)14(15)11-16/h4-9,11H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBSJUNEKLZMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=CC=CC=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367834 | |
| Record name | 2-butoxy-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-1-naphthaldehyde | |
CAS RN |
1084-35-1 | |
| Record name | 2-butoxy-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




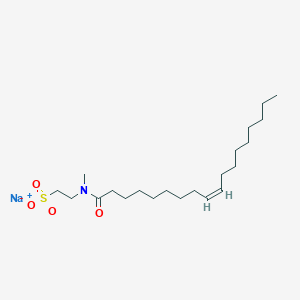


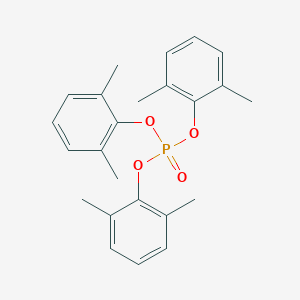

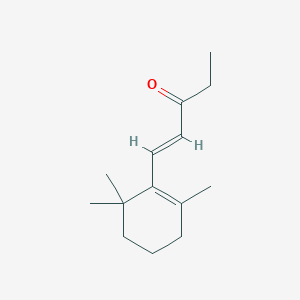

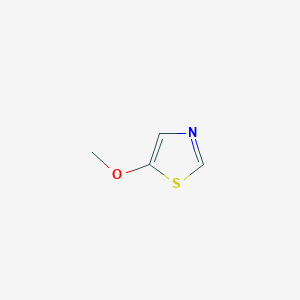
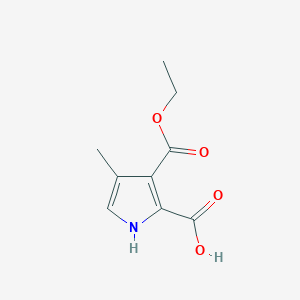
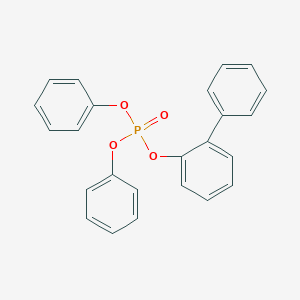
![Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]-](/img/structure/B87264.png)
